N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 941948-94-3
VCID: VC7192102
InChI: InChI=1S/C18H19N3O7S/c1-27-16-10-14(15(21(23)24)11-17(16)28-2)18(22)19-12-4-6-13(7-5-12)20-8-3-9-29(20,25)26/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,22)
SMILES: COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)[N+](=O)[O-])OC
Molecular Formula: C18H19N3O7S
Molecular Weight: 421.42

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

CAS No.: 941948-94-3

Cat. No.: VC7192102

Molecular Formula: C18H19N3O7S

Molecular Weight: 421.42

* For research use only. Not for human or veterinary use.

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide - 941948-94-3

Specification

CAS No. 941948-94-3
Molecular Formula C18H19N3O7S
Molecular Weight 421.42
IUPAC Name N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Standard InChI InChI=1S/C18H19N3O7S/c1-27-16-10-14(15(21(23)24)11-17(16)28-2)18(22)19-12-4-6-13(7-5-12)20-8-3-9-29(20,25)26/h4-7,10-11H,3,8-9H2,1-2H3,(H,19,22)
Standard InChI Key CKLRRRYIRRWPTR-UHFFFAOYSA-N
SMILES COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)[N+](=O)[O-])OC

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₉H₂₁N₃O₇S and a molecular weight of 435.5 g/mol . Its structure comprises three distinct moieties:

  • A 4,5-dimethoxy-2-nitrobenzoyl group, which contributes electron-withdrawing (nitro) and electron-donating (methoxy) substituents.

  • A 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl group, featuring a sulfonamide-derived isothiazolidin dioxide ring.

  • An amide linker connecting the aromatic systems .

Synthesis and Reaction Pathways

Key Precursors

The synthesis likely begins with 4,5-dimethoxy-2-nitrobenzoic acid (CAS 4998-07-6), a commercially available building block used in benzamide derivatization . This intermediate is activated (e.g., via thionyl chloride or carbodiimide coupling) to form the corresponding acyl chloride or mixed anhydride, enabling amide bond formation with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline .

Coupling Reaction

The final step involves coupling the activated benzoic acid with the aniline derivative under conditions such as:

  • Solvent: Dimethylformamide (DMF) or dichloromethane.

  • Base: Triethylamine or potassium carbonate.

  • Catalyst: 1-Hydroxybenzotriazole (HOBt) or N,N-diisopropylcarbodiimide (DIC) .

The reaction typically proceeds at elevated temperatures (50–80°C) over 12–24 hours, yielding the target benzamide after purification via column chromatography .

Structural and Conformational Analysis

Crystallographic Insights

Although no crystal structure is reported for this specific compound, related benzamides (e.g., 4-(2-nitrobenzyl)-3-phenyl-3,4-dihydro-2H-1,4-benzoxazin-2-ol) exhibit envelope conformations in their heterocyclic rings, with dihedral angles between aromatic systems ranging from 71° to 88° . The nitro and methoxy groups in the benzamide moiety likely induce planarity distortions, affecting molecular packing and solubility .

Hydrogen Bonding and Reactivity

The amide NH and sulfonamide SO₂ groups serve as hydrogen bond donors and acceptors, respectively. These interactions influence:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO) but poor aqueous solubility .

  • Stability: Susceptibility to hydrolysis under strongly acidic or basic conditions due to the labile amide bond .

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